

# In-Depth Technical Guide: (2S)-2,3-Dimethylbutan-1-ol

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## Compound of Interest

Compound Name: **2,3-Dimethylbutan-1-ol**

Cat. No.: **B103374**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and analytical methodologies for **(2S)-2,3-dimethylbutan-1-ol**. This chiral alcohol is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents.

## Core Structural and Physicochemical Data

**(2S)-2,3-dimethylbutan-1-ol**, a chiral primary alcohol, possesses a stereocenter at the C2 position. Its specific spatial arrangement is crucial for its application in stereoselective synthesis.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
IUPAC Name	(2S)-2,3-dimethylbutan-1-ol	<a href="#">[1]</a>
CAS Number	15071-36-0	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O	<a href="#">[1]</a>
Molecular Weight	102.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	CC(C)C(C)CO	
InChI	InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1	<a href="#">[1]</a>
InChIKey	SXSWMAUXEHKFGX-ZCFIWIBFSA-N	<a href="#">[1]</a>

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Colorless liquid (presumed)	
Boiling Point	142 °C at 760 mmHg (racemic)	<a href="#">[1]</a>
Melting Point	-48.42 °C (estimate for racemic)	
Density	0.811 g/cm <sup>3</sup> (racemic)	
Solubility	Information not available	

## Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and confirmation of **(2S)-2,3-dimethylbutan-1-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectrum (Racemic **2,3-dimethylbutan-1-ol**)

A proton NMR spectrum is available for the racemic mixture of **2,3-dimethylbutan-1-ol**. The chemical shifts and multiplicities of the signals provide information about the different proton environments in the molecule.

### <sup>13</sup>C NMR Spectrum

While a specific spectrum for the (2S)-enantiomer is not readily available in public databases, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,3-dimethylbutan-1-ol** is expected to show characteristic absorption bands for the hydroxyl (-OH) group and C-H bonds. A broad peak around  $3300\text{-}3500\text{ cm}^{-1}$  would correspond to the O-H stretching vibration, while peaks in the  $2850\text{-}3000\text{ cm}^{-1}$  region would be due to C-H stretching.

## Mass Spectrometry (MS)

Mass spectrometry of **2,3-dimethylbutan-1-ol** would show a molecular ion peak ( $M^+$ ) at  $m/z$  102. The fragmentation pattern would provide further structural information. Common fragmentation pathways for alcohols include the loss of water ( $M-18$ ) and alpha-cleavage.

## Experimental Protocols

### Asymmetric Synthesis via Kinetic Resolution

One effective method for obtaining enantiomerically enriched (2S)-**2,3-dimethylbutan-1-ol** is through the enzymatic kinetic resolution of the racemic mixture.

#### Protocol: Lipase-Catalyzed Kinetic Resolution of $(\pm)$ -**2,3-Dimethylbutan-1-ol**

##### Materials:

- Racemic **2,3-dimethylbutan-1-ol**
- Immobilized Lipase (e.g., from *Candida antarctica*, Lipase B)
- Acyl donor (e.g., vinyl acetate)

- Anhydrous organic solvent (e.g., hexane or toluene)
- Sodium hydroxide (for hydrolysis)
- Methanol

**Procedure:**

- Acylation: In a round-bottom flask, dissolve racemic **2,3-dimethylbutan-1-ol** and the acyl donor (e.g., vinyl acetate) in an anhydrous organic solvent (e.g., hexane or toluene).
- Add the immobilized lipase to the reaction mixture.
- Stir the mixture at a controlled temperature (e.g., 30-40 °C).
- Monitor the reaction progress by gas chromatography (GC) until approximately 50% conversion of the starting alcohol is achieved.
- Work-up: Remove the enzyme by filtration.
- The reaction mixture now contains the unreacted **(S)-2,3-dimethylbutan-1-ol** and the acylated **(R)-2,3-dimethylbutyl acetate**. Separate these two components by column chromatography.
- Hydrolysis (optional): To recover the **(R)**-enantiomer, the collected **(R)-2,3-dimethylbutyl acetate** can be hydrolyzed using a base, such as sodium hydroxide in methanol.

## Purification

**Protocol: Purification by Fractional Distillation**

Fractional distillation is a suitable method for purifying chiral alcohols, especially for separating them from impurities with different boiling points.

**Materials:**

- Crude **(2S)-2,3-dimethylbutan-1-ol**

- Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
- Heating mantle
- Boiling chips or magnetic stirrer

**Procedure:**

- Set up the fractional distillation apparatus in a fume hood.
- Place the crude (2S)-2,3-dimethylbutan-1-ol and boiling chips (or a stir bar) into the distillation flask.
- Gradually heat the distillation flask using the heating mantle.
- Carefully monitor the temperature at the top of the fractionating column.
- Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired compound. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
- The purity of the collected fraction should be assessed by analytical techniques such as GC.

## Enantiomeric Purity Determination

**Protocol: Chiral Gas Chromatography (GC) Analysis**

Chiral GC is a powerful technique for determining the enantiomeric excess of chiral compounds.

**Instrumentation:**

- Gas chromatograph equipped with a flame ionization detector (FID).
- Chiral capillary column (e.g., a cyclodextrin-based column such as Rt- $\beta$ DEXse).

**Typical GC Conditions (starting point for optimization):**

- Injector Temperature: 250 °C
- Detector Temperature: 250 °C
- Carrier Gas: Helium or Hydrogen
- Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a slow rate (e.g., 2 °C/min) to a final temperature (e.g., 200 °C).
- Injection: A small volume of a dilute solution of the sample in a suitable solvent.

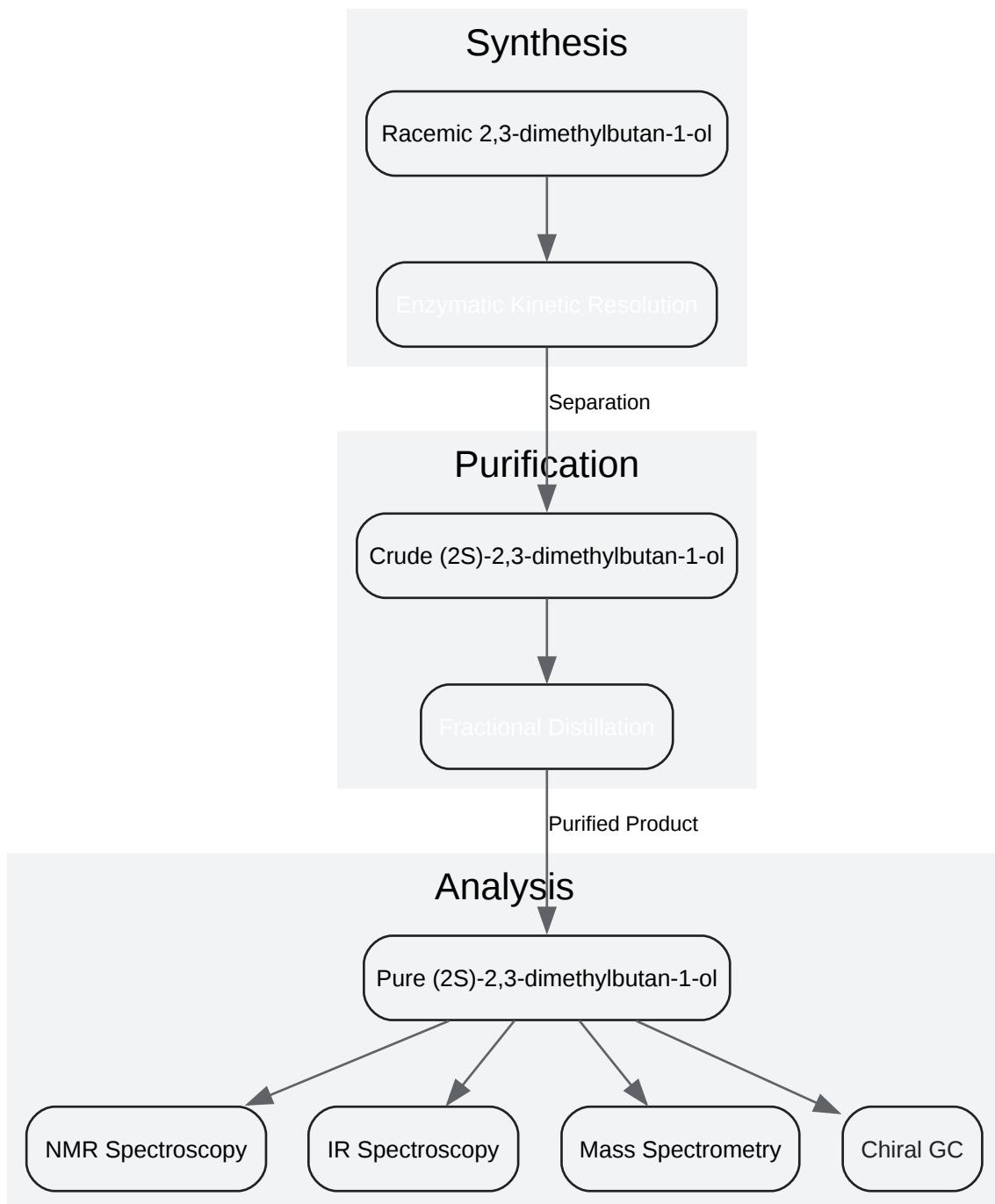
#### Procedure:

- Prepare a standard solution of the racemic **2,3-dimethylbutan-1-ol** to determine the retention times of both the (R) and (S) enantiomers.
- Inject the sample of (2S)-**2,3-dimethylbutan-1-ol** onto the chiral GC column under the optimized conditions.
- Integrate the peak areas of the two enantiomers in the resulting chromatogram.
- Calculate the enantiomeric excess (% ee) using the following formula: 
$$\% \text{ ee} = [ (\text{Area of major enantiomer} - \text{Area of minor enantiomer}) / (\text{Area of major enantiomer} + \text{Area of minor enantiomer}) ] \times 100$$

## Logical Relationships and Workflows

The following diagram illustrates the overall workflow for obtaining and characterizing (2S)-**2,3-dimethylbutan-1-ol**.

## Workflow for (2S)-2,3-dimethylbutan-1-ol

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Caption: Workflow for the synthesis, purification, and analysis.

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## References

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